Diisopropilfosfato

Descripción general

Descripción

Diisopropylphosphate (DFP) is a chemical compound that has been extensively studied due to its inhibitory effects on various enzymes, particularly esterases such as cholinesterase and chymotrypsin. It is known for its ability to form stable covalent bonds with serine residues in the active sites of these enzymes, rendering them inactive. This property has led to its use in toxicological studies as a surrogate for organophosphorus nerve agents . DFP has also been used to investigate the mechanism of enzyme action and to study the structure and function of proteins .

Synthesis Analysis

The synthesis of DFP has been a subject of interest due to its importance in research and potential applications. A recent study has identified an efficient route for synthesizing high-purity DFP, which showed significant stability over time when stored at low temperatures. This synthesis route is preferable over commercial sources, which tend to degrade, especially when stored at higher temperatures such as 4°C .

Molecular Structure Analysis

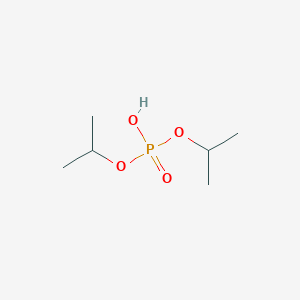

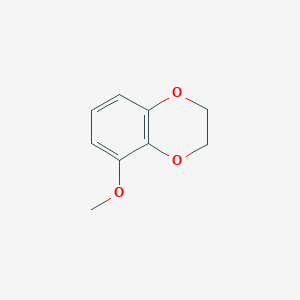

The molecular structure of DFP has been characterized through various spectroscopic methods. Studies have confirmed the formation of diisopropylphosphate as a decomposition product of isoflurophate, and its structure has been confirmed using IR, NMR, and mass spectrometry. These analyses have provided detailed insights into the molecular conformation and the nature of the bonds within the compound .

Chemical Reactions Analysis

DFP is known to undergo hydrolysis reactions, leading to the formation of diisopropylphosphate and other products. For instance, when DFP is adsorbed in dry NaX zeolite, it undergoes an elimination reaction to form propene and a framework-bound isopropyl phosphorofluoridate ion. In the presence of water, DFP is hydrolyzed to form isopropanol and isopropyl hydrogen phosphate . Additionally, DFP can be degraded safely by adding NaOH, which leads to its complete degradation without producing mutagenic byproducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of DFP are closely related to its stability and reactivity. Studies have shown that DFP is volatile and highly toxic, with its stability being significantly affected by storage conditions. It is recommended to store DFP at temperatures at or below -10°C in air-tight, non-glass containers to prevent degradation. Glass containers may accelerate degradation due to hydrofluoric acid generated from the hydrolysis of DFP attacking the silica in the glass . The degradation process and its kinetics are important considerations for the safe handling and storage of DFP.

Aplicaciones Científicas De Investigación

Producto de Descomposición del Isofluorofosfato

El diisopropilfosfato es un producto de descomposición principal del isofluorofosfato . El isofluorofosfato es un fármaco importante y altamente potente en el tratamiento del glaucoma y es un inhibidor bien conocido de la acetilcolinesterasa y otras enzimas . Reacciona con la humedad con pérdida concomitante de actividad y formación de ácido fluorhídrico y this compound .

Análisis de Propiedades Espectral

Se describen el aislamiento, la purificación y la confirmación espectroscópica molecular y elemental de la estructura para el this compound . Se incluyen espectros IR, RMN y de masas .

Análisis de Cromatografía de Gases-Líquidos (GLC)

Se informa un procedimiento de GLC y los parámetros utilizados para identificar el this compound en una formulación de aceite de maní degradado de isofluorofosfato . Las mezclas de reacción de este fármaco con agua e hidróxido de sodio se analizaron mediante GLC con los resultados esperados .

Formulación de Fármacos Antiglaucoma

El this compound es un producto de descomposición de una formulación de fármacos antiglaucoma . Se aísla de una formulación de aceite de maní degradado de isofluorofosfato .

Transportadores de Fosfato Vegetal

La investigación sobre los transportadores de fosfato vegetal tiene implicaciones potenciales para el uso del this compound

Mecanismo De Acción

Target of Action

Diisopropylphosphate primarily targets acetylcholinesterase , an enzyme that plays a crucial role in nerve function . Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.

Mode of Action

Diisopropylphosphate acts as an acetylcholinesterase inhibitor . It interacts with its target by covalently binding to acetylcholinesterase . This binding inhibits the enzyme’s activity, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system .

Análisis Bioquímico

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

The effects of Diisopropylphosphate on various types of cells and cellular processes are complex. For instance, it has been shown to regulate apoptosis and prime neutrophil oxidative burst . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies have shown that the effects of similar compounds can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Diisopropylphosphate at different dosages in animal models have not been extensively studied. It is known that the effects of similar compounds can vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

dipropan-2-yl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O4P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZPMZMCZAGFKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167060 | |

| Record name | Diisopropylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1611-31-0 | |

| Record name | Diisopropyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1611-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001611310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropylphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.048 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UDP2G9LN2X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Carboxymethyl)-2-oxo-2,3-dihydro-1h-benzimidazol-1-yl]acetic acid](/img/structure/B154488.png)